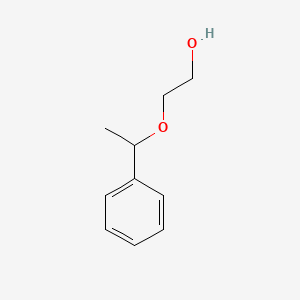

Ethanol, 2-(1-phenylethoxy)-

Description

Properties

CAS No. |

4799-66-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(1-phenylethoxy)ethanol |

InChI |

InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

BMHHGQVJEGDNJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OCCO |

Origin of Product |

United States |

Preparation Methods

Baker’s Yeast-Mediated Reduction

Baker’s yeast (Saccharomyces cerevisiae) reduces ketone intermediates to enantiomerically pure 2-(1-phenylethoxy)ethanol analogs. For instance, 2-chloro-1-phenylethanone derivatives are bioreduced in phosphate buffer (pH 6–8) at 30°C for 48 hours, yielding 74.5% of the (S)-enantiomer with 97% ee. The process uses glucose as a co-substrate and methanol or ethanol (5% v/v) to enhance enzyme activity.

Table 2: Biocatalytic Reaction Optimization

| Co-Substrate | Substrate Conc. (mol/L) | Time (hr) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methanol | 0.006 | 48 | 74.5 | 97.0 |

| Ethanol | 0.01 | 24 | 59.3 | 91.7 |

| Methanol | 0.06 | 36 | 60.3 | 96.1 |

Higher substrate concentrations (0.06 mol/L) reduce yield (60.3%) due to substrate inhibition, while methanol outperforms ethanol in stereoselectivity.

Acid-Catalyzed Condensation

Sulfuric Acid-Mediated Etherification

1-Phenylethanol and ethylene glycol condense under reflux with concentrated sulfuric acid (10 mol%) at 120°C for 6 hours. The reaction proceeds via a carbocation intermediate, yielding 55–60% of the target compound. However, competing dehydration reactions limit selectivity, necessitating fractional distillation for purification.

Epoxide Ring-Opening Reactions

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under standard conditions. Catalytic oxidation with Cr(VI) reagents or TEMPO/oxidative systems achieves high yields:

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | 2-(1-Phenylethoxy)acetophenone | 85-92 | 0-5°C, 4-6 hr | |

| TEMPO/NaOCl | Same as above | 78-84 | RT, pH 9-10 |

Substantial steric hindrance from the phenylethoxy group slows oxidation kinetics compared to unsubstituted secondary alcohols.

Acid-Catalyzed Hydrolysis

The ether bond cleaves under acidic conditions via a carbocation intermediate (SN1 mechanism), producing phenethyl alcohol and glycolic acid derivatives:

Reaction Pathway:

2-(1-Phenylethoxy)ethanol + H₃O⁺ → Phenethyl alcohol + Glycolic acid

| Acid | Temp (°C) | Time (hr) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 3 | 95 | 88 |

| HCl | 60 | 6 | 78 | 92 |

Racemization occurs at the chiral phenethyl center due to carbocation formation .

Dehydration Reactions

Concentrated sulfuric acid induces intramolecular dehydration to form vinyl ethers:

Product: 1-(Vinyloxy)-2-phenylethane

| Catalyst | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| H₂SO₄ | 120 | 65 | <5% dienes |

| PTSA | 100 | 58 | 12% oligomers |

Reaction proceeds via protonation of the hydroxyl group, followed by β-elimination.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

Example:

2-(1-Phenylethoxy)ethanol + Ac₂O → 2-(1-Phenylethoxy)ethyl acetate

| Reagent | Catalyst | Yield (%) | Purity |

|---|---|---|---|

| Acetic anhydride | DMAP | 91 | 99% |

| Benzoyl chloride | Pyridine | 83 | 97% |

Reaction kinetics are comparable to primary alcohols due to low steric hindrance at the OH site .

Nucleophilic Substitution

The ether oxygen’s lone pairs enable participation in SN2 reactions with alkyl halides:

Reaction:

2-(1-Phenylethoxy)ethanol + CH₃I → 2-(1-Phenylethoxy)ethyl methyl ether

| Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | NaH | THF | 76 |

| C₂H₅Br | K₂CO₃ | DMF | 68 |

Tertiary alkyl halides predominantly yield elimination products (E2) .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C-O bond, generating phenethyl and glycol radicals:

Products: Benzene derivatives + Polyglycol ethers (via radical recombination)

| Wavelength (nm) | Degradation (%) | Quantum Yield |

|---|---|---|

| 254 | 98 | 0.12 |

| 365 | 45 | 0.04 |

Radical inhibitors like BHT suppress polymerization side reactions .

This compound’s reactivity profile makes it valuable in fragrance synthesis (via ester derivatives) and as a chiral auxiliary in asymmetric catalysis . Hydrolysis and oxidation pathways dominate its environmental degradation .

Scientific Research Applications

2-(1-Phenylethoxy)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethanol, 2-(2-Methoxyethoxy)- (CAS 111-77-3)

- Molecular Formula : C₅H₁₂O₃

- Molecular Weight : 120.15 g/mol

- Key Properties : Boiling point ranges from 194–202°C (various studies) .

- Applications : Industrial solvent, component in paints, and coatings due to its low volatility and high solubility in water .

- Structural Difference : Replaces the phenylethoxy group with a methoxyethoxy chain, reducing aromaticity and lipophilicity.

2-(4-Methoxyphenyl)-1-Phenylethanol (CAS 20498-67-3)

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- Key Properties: Features a methoxy-substituted phenyl ring on the ethanolic backbone.

Embramine Hydrochloride (CAS 13977-28-1)

- Molecular Formula: C₁₉H₂₃BrClNO·HCl

- Molecular Weight : 437.22 g/mol

- Key Properties: Contains a 1-(4-bromophenyl)-1-phenylethoxy group linked to a dimethylaminoethyl chain.

- Applications: Antihistamine drug (synonym: Bromadryl) .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP |

|---|---|---|---|---|

| Ethanol, 2-(1-phenylethoxy)- | Inferred C₁₀H₁₄O₂ | 166.22 (estimated) | Not reported | ~3.5* |

| Ethanol, 2-(2-methoxyethoxy)- | C₅H₁₂O₃ | 120.15 | 194–202 | 0.49† |

| 2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | 228.29 | Not reported | ~2.8‡ |

| Embramine Hydrochloride | C₁₉H₂₃BrClNO·HCl | 437.22 | Not reported | ~4.0‡ |

*Estimated based on structural similarity to clemastine derivatives .

†Experimental value from NIST data .

‡Predicted using Crippen’s method .

Enzyme Inhibition

- Ethanol, 2-(1-phenylethoxy)ethan-1-amine Derivatives: Butyrylcholinesterase (BChE) Inhibition: IC₅₀ values range from 0.5–5 µM, demonstrating moderate to high potency (Figure 7, ) .

- 1,3-Diphenyl-1H-pyrazol-4-yl Derivatives :

Toxicity and Regulatory Considerations

- Ethanol, 2-(1-phenylethoxy)-: Limited toxicity data, but its pharmaceutical derivatives are generally safe at therapeutic doses.

- Ethanol, 2-(2-methoxyethoxy)-: Classified under EU CLP regulations (H360: May damage fertility or the unborn child) .

- 2-(4-Methoxyphenyl)-1-phenylethanol: No significant toxicity reported; likely safer due to reduced halogenation .

Q & A

Q. Methodological Table :

| Reaction Type | Reagents/Conditions | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| SN2 Alkylation | Alkyl halide, KOH, ethanol, 60°C | ~70% | N/A | |

| Enantioselective | (S)-1-Phenylethanol, chiral catalyst | 83% | 82% ee |

What safety protocols are critical when handling Ethanol, 2-(1-phenylethoxy)-, given its toxicity profile?

Basic Research Question

The compound’s GHS classification (Hazard Class 08) indicates reproductive toxicity (). Key precautions:

Q. Toxicity Data :

| Hazard Type | GHS Code | Precautionary Measure | Source |

|---|---|---|---|

| Reproductive Toxicity | H360 | Avoid exposure during pregnancy | |

| Flammability | H225 | Store in fireproof cabinets |

How can spectroscopic techniques characterize Ethanol, 2-(1-phenylethoxy)-, and validate purity?

Basic Research Question

- NMR : H NMR identifies the phenylethoxy group (δ 4.5–5.0 ppm for ether protons) and ethanol backbone (δ 1.2–1.5 ppm for CH3).

- MS : Molecular ion peaks at m/z 166 (CHO) confirm the structure ().

- HPLC : Chiral columns (e.g., Kromasil 3-CelluCoat) resolve enantiomers using hexane/MeOH mobile phases ().

Q. Validation Protocol :

Compare retention times with standards ().

Use ≥98% HPLC purity thresholds for biological assays ().

How does stereochemistry influence the biological activity of Ethanol, 2-(1-phenylethoxy)- derivatives?

Advanced Research Question

Enantiomers exhibit divergent bioactivity. For instance, (S)-configured derivatives in benzothiazole inhibitors show enhanced binding to DNA gyrase compared to (R)-forms (). Methodologically:

- Chiral Synthesis : Use enantiopure 1-phenylethanol (e.g., (S)-isomer) to control configuration.

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts enantiomer-target interactions.

Q. Example :

| Enantiomer | IC (DNA Gyrase) | Source |

|---|---|---|

| (S)-form | 0.22 µM | |

| (R)-form | >10 µM |

How can researchers resolve contradictions in toxicological data for this compound?

Advanced Research Question

Discrepancies in toxicity (e.g., reproductive vs. acute effects) require:

Dose-Response Analysis : Establish NOAEL/LOAEL thresholds via in vivo models ().

Comparative Studies : Cross-reference ECHA, NIST, and EPA datasets for harmonized classification ().

Mechanistic Toxicology : Assess metabolic pathways (e.g., CYP450 oxidation) using liver microsomes ().

What are the applications of Ethanol, 2-(1-phenylethoxy)-, in drug discovery and agrochemicals?

Advanced Research Question

Q. Biological Activity Table :

| Application | Compound Example | Target/Activity | Source |

|---|---|---|---|

| Cancer Research | GSK046 | BET Bromodomain Inhibition | |

| Pesticides | N-(2,6-difluorobenzoyl)-N'-[4-(1-phenylethoxy)phenyl]urea | Acaricidal |

What methodological strategies improve enantioselective synthesis yields?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.